molecular formula C7H12ClN3O2 B2959277 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride CAS No. 13625-48-4

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride

Cat. No.: B2959277
CAS No.: 13625-48-4
M. Wt: 205.64
InChI Key: USBLZEFCYGBDBO-UHFFFAOYSA-N
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Description

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2. It is a derivative of triazaspirodecane, featuring a spirocyclic structure with nitrogen atoms incorporated into the ring system

Mechanism of Action

Target of Action

The primary target of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride is the Prolyl Hydroxylase Domain-containing Protein (PHD) family of enzymes .

Mode of Action

This compound acts as a pan-inhibitor of the PHD enzymes . By inhibiting these enzymes, it prevents the degradation of HIFs, leading to their accumulation in the cell. This results in the upregulation of various genes involved in erythropoiesis (the production of red blood cells), angiogenesis (the formation of new blood vessels), and metabolism .

Biochemical Pathways

The compound affects the HIF-PHD pathway This leads to the transcription of genes that help the cell adapt to hypoxic (low oxygen) conditions .

Pharmacokinetics

The pharmacokinetic properties of 1,3,8-Triaza-spiro[4It has been reported that related hydantoin derivatives have good pharmacokinetic profiles in preclinical species . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on its bioavailability would need to be further investigated.

Result of Action

The inhibition of PHDs by this compound leads to a robust upregulation of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This makes the compound potentially useful for the treatment of anemia .

Action Environment

The action of this compound is influenced by the oxygen levels in the cellular environment. In hypoxic conditions, the inhibition of PHDs and the resulting accumulation of HIFs can have a more pronounced effect

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of piperazine with a suitable dicarbonyl compound in the presence of a catalyst. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, which may be useful in various applications.

Scientific Research Applications

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: : It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride can be compared with other similar compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione These compounds share structural similarities but may differ in their functional groups and properties The uniqueness of 1,3,8-triazaspiro[4

List of Similar Compounds

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • 2,7-Diazaspiro[4.5]decan-1-one hydrochloride

  • 1-Piperazinecarboxamide

This comprehensive overview provides a detailed understanding of 1,3,8-triazaspiro[45]decane-2,4-dione hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)1-3-8-4-2-7;/h8H,1-4H2,(H2,9,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBLZEFCYGBDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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